7-Cyano-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C10H10N2. It has a molecular weight of 158.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of α-cyano tetrahydroisoquinolines with a quaternary center has been achieved via the Strecker reaction . A protocol for the direct α-cyanation/N-acylation of 1,2,3,4-tetrahydroisoquinolines via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as acyl and cyano source at ambient temperature has also been reported .Molecular Structure Analysis
The molecular structure of 7-Cyano-1,2,3,4-tetrahydroisoquinoline can be represented by the SMILES stringN#Cc1ccc2CCNCc2c1
. Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Cyano-1,2,3,4-tetrahydroisoquinoline include a density of 1.1±0.1 g/cm3, boiling point of 301.5±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 54.2±3.0 kJ/mol, flash point of 136.2±27.9 °C, and index of refraction of 1.595 .Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile
is an important structural motif of various natural products and therapeutic lead compounds . It has been identified as a ‘privileged scaffold’ in medicinal chemistry, meaning it is a recurrent structural component in molecules with diverse biological activities .
- The compound and its analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The compound is used as a pharmaceutical intermediate .
- The C(1)-substituted derivatives of the compound can act as precursors for various alkaloids displaying multifarious biological activities .
Medicinal Chemistry
Drug Development
Safety And Hazards
The safety information for 7-Cyano-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long lasting effects . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, which provide instructions for handling, storage, and disposal .
Future Directions
The future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry and clinical medicine . Additionally, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an area of ongoing research .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUFCUPDECPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436396 | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
149355-52-2 | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.